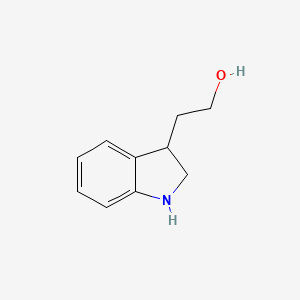

1H-Indole-3-ethanol, 2,3-dihydro-

Description

BenchChem offers high-quality 1H-Indole-3-ethanol, 2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-ethanol, 2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dihydro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,8,11-12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKAAHMYIZWSAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629751 | |

| Record name | 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40118-09-0 | |

| Record name | 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indole-3-ethanol, 2,3-dihydro-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1H-Indole-3-ethanol, 2,3-dihydro-, a saturated derivative of the neuroactive compound tryptophol. Due to the limited availability of specific experimental data for this compound, this document also includes comparative data for its unsaturated analog, 1H-Indole-3-ethanol (tryptophol), to provide a contextual reference for researchers. The guide details established synthetic protocols, particularly the catalytic hydrogenation of tryptophol, and discusses the stereochemical aspects of the molecule. While information on the direct biological activity and signaling pathways of 1H-Indole-3-ethanol, 2,3-dihydro- is not currently available in published literature, a brief overview of the pharmacological significance of the broader class of 2,3-dihydroindole derivatives is included to highlight potential areas of investigation.

Chemical Properties

Quantitative experimental data on the physicochemical properties of 1H-Indole-3-ethanol, 2,3-dihydro- are not extensively reported in the literature. The following table summarizes the available information. For comparative purposes, the well-characterized properties of the parent compound, 1H-Indole-3-ethanol (tryptophol), are also provided. Researchers should exercise caution when using tryptophol data as a proxy.

Table 1: Physicochemical Properties

| Property | 1H-Indole-3-ethanol, 2,3-dihydro- | 1H-Indole-3-ethanol (Tryptophol) - Reference |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₁NO[1] |

| Molecular Weight | 163.22 g/mol | 161.20 g/mol [1] |

| CAS Number | 40118-09-0[2] | 526-55-6[1] |

| Melting Point | Data not available | 59 °C[3] |

| Boiling Point | Data not available | 357.8 °C (estimated)[4] |

| Solubility | Data not available | Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[5] |

Synthesis and Experimental Protocols

The primary route for the synthesis of racemic 2-(2,3-dihydro-1H-indol-3-yl)ethanol is through the catalytic hydrogenation of 2-(1H-indol-3-yl)ethanol (tryptophol)[6].

Experimental Protocol: Catalytic Hydrogenation of Tryptophol

This protocol is based on the methodology described in the literature for the synthesis of 2,3-dihydroindole derivatives[6][7].

-

Materials:

-

2-(1H-indol-3-yl)ethanol (Tryptophol)

-

Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Filtration agent (e.g., Celite)

-

-

Apparatus:

-

Hydrogenation reactor (e.g., Parr hydrogenator)

-

Reaction flask

-

Magnetic stirrer

-

Filtration apparatus

-

-

Procedure:

-

Dissolve 2-(1H-indol-3-yl)ethanol in a suitable solvent in the reaction flask.

-

Carefully add the Pd/C catalyst to the solution.

-

Place the flask in the hydrogenation reactor.

-

Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(2,3-dihydro-1H-indol-3-yl)ethanol.

-

Purify the crude product using column chromatography on silica gel if necessary.

-

Synthesis of racemic 1H-Indole-3-ethanol, 2,3-dihydro-.

Enantiomeric Separation

The racemic mixture of 2-(2,3-dihydro-1H-indol-3-yl)ethanol can be resolved into its single enantiomers using chiral simulated moving bed (SMB) chromatography. The (+)-enantiomer has been determined to have the (S) configuration through single-crystal X-ray analysis[6].

Enantiomeric separation workflow.

Spectroscopic Characterization

Table 2: Reference ¹H NMR Data for Tryptophol (CDCl₃) [8]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.10 | br s | 1H | NH |

| 7.63 | d | 1H | Ar-H |

| 7.37 | d | 1H | Ar-H |

| 7.19 | t | 1H | Ar-H |

| 7.11 | t | 1H | Ar-H |

| 7.03 | s | 1H | Ar-H |

| 3.88 | t | 2H | -CH₂-OH |

| 2.98 | t | 2H | Ar-CH₂- |

Table 3: Reference ¹³C NMR Data for Tryptophol (CDCl₃) [8]

| Chemical Shift (ppm) |

| 136.4 |

| 127.4 |

| 122.2 |

| 122.1 |

| 119.4 |

| 118.8 |

| 112.4 |

| 111.2 |

| 62.6 |

| 28.7 |

Table 4: Reference IR and MS Data for Tryptophol

| Spectroscopic Method | Key Peaks/Signals |

| FT-IR (KBr) | ~3400 cm⁻¹ (N-H stretch), ~3300 cm⁻¹ (O-H stretch), ~2930 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (aromatic C=C stretch) |

| Mass Spectrometry (EI) | m/z 161 (M⁺), 144, 130 (base peak)[9] |

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with 1H-Indole-3-ethanol, 2,3-dihydro-. However, the 2,3-dihydroindole (indoline) scaffold is a common motif in a variety of biologically active compounds.

Derivatives of 2,3-dihydroindole have been investigated for a range of pharmacological activities, including:

-

Neuroprotective and Antioxidant Properties: Some 2,3-dihydroindole derivatives are being explored for their potential in treating neurodegenerative diseases[10][11].

-

Antiviral Activity: Certain indoline derivatives have shown promise as inhibitors of the Hepatitis C virus (HCV)[12].

-

Enzyme Inhibition: Tricyclic dihydroindole derivatives have been identified as inhibitors of soluble guanylate cyclase (sGC)[7].

It is important to emphasize that these activities are associated with the broader class of 2,3-dihydroindole derivatives and not specifically with 1H-Indole-3-ethanol, 2,3-dihydro-. Further research is required to determine the specific biological profile of this compound.

Potential activities of the 2,3-dihydroindole scaffold.

Conclusion

1H-Indole-3-ethanol, 2,3-dihydro- is a synthetically accessible derivative of tryptophol. While its synthesis and stereochemistry have been described, there is a notable lack of comprehensive data on its physicochemical properties, spectroscopic characterization, and biological activity. This guide has compiled the available information and provided data for the parent compound, tryptophol, as a reference. The known biological activities of the broader 2,3-dihydroindole class of compounds suggest that 1H-Indole-3-ethanol, 2,3-dihydro- may be a valuable molecule for further investigation in drug discovery and development. Future research should focus on the full characterization of this compound and the exploration of its potential pharmacological profile.

References

- 1. Tryptophol - Lifeasible [lifeasible.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Tryptophol - Wikipedia [en.wikipedia.org]

- 4. tryptophol, 526-55-6 [thegoodscentscompany.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. Tryptophol | C10H11NO | CID 10685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tryptophol [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3-dihydro-1H-indole-3-ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2,3-dihydro-1H-indole-3-ethanol, a valuable indoline derivative in medicinal chemistry and drug development. This document details the synthesis of the precursor, 2-(1H-indol-3-yl)ethanol (tryptophol), through two established methods, followed by its catalytic hydrogenation to the target molecule. Detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways are provided to facilitate replication and further research.

Overview of the Synthesis Pathway

The principal synthetic route to 2,3-dihydro-1H-indole-3-ethanol involves a two-step process. The first step is the synthesis of the intermediate, 2-(1H-indol-3-yl)ethanol, commonly known as tryptophol. Two effective methods for producing tryptophol are presented: the reduction of indole-3-acetic acid and the Fischer indole synthesis. The second and final step is the catalytic hydrogenation of tryptophol, which selectively reduces the C2-C3 double bond of the indole ring to yield the desired 2,3-dihydro-1H-indole-3-ethanol.

Caption: Overall synthesis pathway for 2,3-dihydro-1H-indole-3-ethanol.

Synthesis of the Precursor: 2-(1H-indol-3-yl)ethanol (Tryptophol)

Two primary methods for the synthesis of tryptophol are detailed below.

Method 1: Reduction of Indole-3-Acetic Acid

This method utilizes the powerful reducing agent lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid functionality of indole-3-acetic acid directly to the corresponding primary alcohol.

Experimental Protocol:

To a solution of indole-3-acetic acid (1 g, 5.7 mmol) in anhydrous tetrahydrofuran (THF, 30 ml), a 1 M solution of lithium aluminum hydride in THF (11.4 ml, 11.4 mmol) is added. The resulting mixture is refluxed for 3 hours. After cooling the reaction mixture, water (0.43 ml) is carefully added, followed by 0.43 ml of 15% aqueous NaOH, and finally 1.5 ml of water. The resulting solids are filtered off and washed with ethyl acetate. The filtrate is then concentrated under reduced pressure to yield 2-(1H-indol-3-yl)ethanol.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 100% | [1] |

| Melting Point | 59 °C | [2] |

Spectroscopic Data:

| Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃-d) | δ ppm 3.06 (t, J=6.40 Hz, 2 H), 3.93 (t, J=6.40 Hz, 2 H), 7.10 (d, J=2.29 Hz, 1 H), 7.12 - 7.18 (m, 1 H), 7.20 - 7.26 (m, 1 H), 7.36 - 7.41 (m, 1 H), 7.64 (dd, J=8.01, 1.14 Hz, 1 H), 8.10 (br. s., 1 H) | [1] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ ppm 28.69, 62.58, 111.27, 112.14, 118.80, 119.40, 122.12, 122.57, 127.43, 136.46 | [3] |

Method 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4] In this protocol, phenylhydrazine hydrochloride reacts with 2,3-dihydrofuran (a cyclic enol ether which serves as a masked aldehyde) to form tryptophol.

Experimental Protocol:

To a solution of phenylhydrazine hydrochloride (1 g, 6.92 mmol) in 4% aqueous H₂SO₄ (10 mL) and N,N-dimethylacetamide (DMAc, 10 mL) at 100°C, 2,3-dihydrofuran (630 µL, 6.92 mmol) is added dropwise over 2 minutes. The reaction mixture is aged for 2 hours and then cooled to room temperature. The product is extracted with isopropyl acetate and washed with water three times. The crude material is then purified by flash chromatography to give tryptophol.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 72% | [5] |

| Melting Point | 59 °C | [2] |

Synthesis of 2,3-dihydro-1H-indole-3-ethanol

The final step in the synthesis is the selective hydrogenation of the indole ring of tryptophol to the corresponding indoline. This transformation requires a catalyst and a source of hydrogen.

Caption: Experimental workflow for the catalytic hydrogenation of tryptophol.

Experimental Protocol:

A solution of 2-(1H-indol-3-yl)ethanol in a suitable solvent, such as ethanol, is placed in a hydrogenation vessel. A catalytic amount of a hydrogenation catalyst, for example, 5-10 mol% of Platinum on carbon (Pt/C), is added to the solution. The vessel is then purged with hydrogen gas and pressurized to an appropriate pressure (e.g., 1-50 bar). The reaction mixture is stirred at a suitable temperature (e.g., room temperature to 80°C) until the reaction is complete, which can be monitored by techniques like TLC or GC-MS. Upon completion, the reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 2,3-dihydro-1H-indole-3-ethanol.

Challenges and Considerations:

The catalytic hydrogenation of indoles can present challenges, including over-hydrogenation of the benzene ring to form octahydroindoles or polymerization of the starting material.[7] The indoline product, being a secondary amine, can also poison the catalyst.[7] The use of an acid additive, such as p-toluenesulfonic acid, can help to activate the indole ring towards hydrogenation, particularly for unprotected indoles.[7] Rhodium and Ruthenium-based catalysts have also been shown to be effective for the selective hydrogenation of indoles to indolines.

Quantitative Data:

Specific yield data for the hydrogenation of tryptophol to 2,3-dihydro-1H-indole-3-ethanol is not available in the provided search results. The yield will be dependent on the specific reaction conditions and catalyst used.

Spectroscopic Data:

Specific ¹H NMR and ¹³C NMR data for 2,3-dihydro-1H-indole-3-ethanol are not available in the provided search results.

Conclusion

The synthesis of 2,3-dihydro-1H-indole-3-ethanol is a straightforward process involving the preparation of a tryptophol intermediate followed by catalytic hydrogenation. The choice of method for tryptophol synthesis will depend on the availability of starting materials and desired scale. The subsequent hydrogenation step requires careful selection of catalyst and reaction conditions to achieve high selectivity and yield. This guide provides the fundamental procedures and data to enable researchers to synthesize this important molecule for further applications in drug discovery and development. Further optimization of the hydrogenation step is a potential area for future research to develop a more efficient and scalable process.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Data of 2,3-dihydro-1H-Indole-3-ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,3-dihydro-1H-indole-3-ethanol, also known as indoline-3-ethanol. Due to the limited availability of directly published complete spectra for this specific molecule, this document presents a detailed analysis based on the synthesis of the compound and comparative data from its structural analogs, tryptophol (1H-indole-3-ethanol) and indoline (2,3-dihydro-1H-indole). This guide is intended to assist researchers in the identification, characterization, and potential application of this compound.

Introduction

2,3-dihydro-1H-indole-3-ethanol is a derivative of the well-known neuroactive compound tryptophol. The saturation of the 2-3 double bond in the indole ring to form the indoline structure is expected to alter its electronic properties and, consequently, its chemical and biological characteristics. While research on tryptophol and various indoline derivatives has indicated potential anti-inflammatory and antioxidant activities, the specific biological role of 2,3-dihydro-1H-indole-3-ethanol is not yet well-defined.[1][2] Accurate spectroscopic data is paramount for the unambiguous identification and further investigation of this compound.

Synthesis of 2,3-dihydro-1H-Indole-3-ethanol

The synthesis of racemic 2-(2,3-dihydro-1H-indol-3-yl)ethanol is achieved through the catalytic hydrogenation of 2-(1H-indol-3-yl)ethanol (tryptophol)[3].

Experimental Protocol: Catalytic Hydrogenation of Tryptophol

Materials:

-

2-(1H-indol-3-yl)ethanol (Tryptophol)

-

Palladium on carbon (Pd/C, 10 mol%)

-

Ethanol (or a similar suitable solvent)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-(1H-indol-3-yl)ethanol in ethanol.

-

Carefully add 10 mol% of palladium on carbon to the solution.

-

Seal the vessel and purge with hydrogen gas to create an inert atmosphere.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-50 atm, depending on the apparatus).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended to follow the disappearance of the starting material).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with ethanol to ensure all the product is collected.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-dihydro-1H-indole-3-ethanol.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Data

¹H NMR Spectroscopy

Table 1: ¹H NMR Data (Predicted and Comparative)

| Compound | Aromatic Protons (ppm) | -CH₂-CH₂-OH (ppm) | Indoline/Indole Ring Protons (ppm) | Solvent | Reference |

| Tryptophol | 7.0-7.6 (m) | 2.9 (t), 3.8 (t) | 7.0 (s, H2), 8.1 (br s, NH) | CDCl₃ | [4] |

| Indoline | 6.6-7.1 (m) | - | 3.0 (t, H2), 3.5 (t, H3), ~3.6 (br s, NH) | CDCl₃ | [5] |

| 2,3-dihydro-1H-indole-3-ethanol (Predicted) | 6.6-7.2 (m) | ~1.8 (m, -CH₂-), ~3.7 (t, -CH₂-OH) | ~3.0-3.6 (m, H2 & H3), ~3.7 (br s, NH) | CDCl₃ | - |

-

Interpretation for 2,3-dihydro-1H-indole-3-ethanol: The aromatic region is expected to show complex multiplets similar to indoline. The protons of the ethanol side chain will appear as a triplet for the terminal CH₂ adjacent to the hydroxyl group and a multiplet for the other CH₂. The protons on the saturated five-membered ring (H2 and H3) will likely show complex multiplets due to their diastereotopic nature and coupling with each other and the adjacent protons.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Data (Predicted and Comparative)

| Compound | Aromatic Carbons (ppm) | -CH₂-CH₂-OH (ppm) | Indoline/Indole Ring Carbons (ppm) | Solvent | Reference |

| Tryptophol | 111.2, 118.8, 119.4, 122.1, 127.4, 136.4 | 28.7, 62.6 | 122.6 (C2), 112.1 (C3) | CDCl₃ | [6] |

| Indoline | 118.4, 124.4, 125.1, 127.2, 130.3, 151.3 | - | 30.1 (C2), 48.9 (C3) | CDCl₃ | [7][8] |

| 2,3-dihydro-1H-indole-3-ethanol (Predicted) | ~118-128, ~130, ~151 | ~35-40, ~60-65 | ~30-35 (C2), ~45-50 (C3) | CDCl₃ | - |

-

Interpretation for 2,3-dihydro-1H-indole-3-ethanol: The number of aromatic signals will be consistent with the substituted benzene ring of the indoline core. The two carbons of the ethanol side chain will appear in the aliphatic region, with the carbon bearing the hydroxyl group being more downfield. The C2 and C3 carbons of the indoline ring will be in the aliphatic region, shifted upfield compared to their counterparts in tryptophol.

IR Spectroscopy

Table 3: Key IR Absorptions (Predicted and Comparative)

| Functional Group | Tryptophol (cm⁻¹) | Indoline (cm⁻¹) | 2,3-dihydro-1H-indole-3-ethanol (Predicted) (cm⁻¹) |

| O-H Stretch (Alcohol) | ~3300-3400 (broad) | - | ~3300-3400 (broad) |

| N-H Stretch | ~3400 | ~3350 | ~3350 |

| Aromatic C-H Stretch | ~3050 | ~3050 | ~3050 |

| Aliphatic C-H Stretch | ~2850-2950 | ~2850-2950 | ~2850-2950 |

| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 | ~1450-1600 |

| C-O Stretch (Alcohol) | ~1050 | - | ~1050 |

-

Interpretation for 2,3-dihydro-1H-indole-3-ethanol: A broad peak around 3300-3400 cm⁻¹ is expected due to the O-H stretching of the alcohol. A sharper peak around 3350 cm⁻¹ for the N-H stretch of the indoline ring should be present. The spectrum will also feature aromatic and aliphatic C-H stretching bands, as well as C=C stretching bands for the aromatic ring and a C-O stretching band for the primary alcohol.

Mass Spectrometry

Table 4: Mass Spectrometry Data (Predicted and Comparative)

| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) |

| Tryptophol | 161.20 | 161 (M⁺), 130 (loss of -CH₂OH), 103 |

| Indoline | 119.16 | 119 (M⁺), 118, 91 |

| 2,3-dihydro-1H-indole-3-ethanol (Predicted) | 163.22 | 163 (M⁺), 132 (loss of -CH₂OH), 118 |

-

Interpretation for 2,3-dihydro-1H-indole-3-ethanol: The molecular ion peak (M⁺) is expected at m/z 163. A significant fragment at m/z 132 would correspond to the loss of the hydroxymethyl group (-CH₂OH). Another prominent fragment at m/z 118 would result from the cleavage of the entire ethanol side chain.

Logical Workflow Diagram

The following diagram illustrates the synthesis and subsequent spectroscopic analysis workflow for 2,3-dihydro-1H-indole-3-ethanol.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

While a complete set of directly published spectroscopic data for 2,3-dihydro-1H-indole-3-ethanol remains to be consolidated in the scientific literature, this guide provides a robust framework for its identification and characterization. By leveraging the synthesis protocol and comparative analysis with its structural analogs, tryptophol and indoline, researchers can confidently predict and interpret the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. Further research into the biological activities of 2,3-dihydro-1H-indole-3-ethanol is warranted to explore its potential therapeutic applications, building upon the known properties of related indoline derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]

- 6. Showing Compound Tryptophol (FDB010973) - FooDB [foodb.ca]

- 7. Indoline(496-15-1) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

The Elusive Natural Occurrence of 2,3-dihydro-1H-indole-3-ethanol: A Technical Examination and Pivot to its Prevalent Precursor, Indole-3-ethanol

A comprehensive review of scientific literature indicates that 2,3-dihydro-1H-indole-3-ethanol is not a known naturally occurring compound. Extensive searches for its presence in natural sources have not yielded any positive results. Scientific discourse on this molecule is primarily centered on its synthetic production, notably through the catalytic hydrogenation of its unsaturated precursor, indole-3-ethanol. This suggests that 2,3-dihydro-1H-indole-3-ethanol is predominantly a laboratory-derived substance rather than a constituent of the natural world.

In contrast, its aromatic counterpart, indole-3-ethanol (tryptophol) , is a well-documented and widely distributed natural product. Found in a diverse range of organisms including plants, fungi, and bacteria, indole-3-ethanol plays various biological roles and is a subject of interest for researchers in fields such as plant biology, microbiology, and oenology. This guide will now pivot to provide an in-depth technical overview of the natural occurrence, biosynthesis, and isolation of the readily found indole-3-ethanol, as a valuable and relevant alternative for researchers, scientists, and drug development professionals.

Natural Occurrence of Indole-3-ethanol (Tryptophol)

Indole-3-ethanol is synthesized by a variety of organisms and has been identified in numerous natural matrices. The following table summarizes quantitative data on its occurrence from several cited studies.

| Source Organism/Matrix | Concentration/Yield | Method of Analysis | Reference |

| Pinus sylvestris L. needles | 46±4 ng/g fresh weight | HPLC with fluorescence detection | [1] |

| Cucumber (Cucumis sativus L.) seedlings | Growth-promoting fractions | Bioassay (cucumber hypocotyl elongation) | [2][3] |

| Wine (Sparkling) | Concentrations between 30 and 350 µg/L (for indole, a related compound) | Not specified | [4] |

| Saccharomyces cerevisiae | Secondary product of fermentation | Not specified | [2] |

| Candida albicans | Autoantibiotic | Not specified | [2] |

| Marine Sponge (Ircinia spiculosa) | Isolated constituent | Not specified | [2] |

| Rhizoctonia species (fungi) | Efficient conversion from tryptophan | Not specified | [5] |

| Trypanosoma brucei (parasite) | Produced in infected rats | Not specified | [5] |

Biosynthesis of Indole-3-ethanol

The primary biosynthetic pathway of indole-3-ethanol originates from the amino acid tryptophan. The pathway involves a two-step enzymatic conversion. First, tryptophan is deaminated to form indole-3-pyruvate. Subsequently, indole-3-pyruvate is decarboxylated to yield indole-3-acetaldehyde, which is then reduced to indole-3-ethanol by alcohol dehydrogenase. This pathway is particularly well-described in yeast.

Experimental Protocols for Isolation and Identification

The isolation and identification of indole-3-ethanol from natural sources typically involve solvent extraction followed by a series of chromatographic purification steps and spectroscopic analysis.

Isolation of Indole-3-ethanol from Cucumber Seedlings

This protocol is based on the methodology described for the isolation of a growth promoter, later identified as indole-3-ethanol, from cucumber seedlings.[2][3]

1. Extraction:

- Homogenize fresh green shoots of Cucumis sativus L. in peroxide-free diethyl ether.

- Filter the homogenate and concentrate the ether extract under reduced pressure.

2. Chromatographic Purification:

- DEAE Cellulose Chromatography: Dissolve the crude extract in a suitable solvent and apply to a DEAE cellulose column. Elute with a stepwise gradient of solvents with increasing polarity.

- Silicic Acid Chromatography: Subject the active fractions from the previous step to silicic acid column chromatography. Elute with a gradient of ethyl acetate in hexane.

- Magnesium Silicate Chromatography: Further purify the active fractions using a magnesium silicate (Florisil) column.

- Gel Filtration: Perform gel filtration chromatography (e.g., using Sephadex G-10) to separate compounds based on size.

- Preparative Thin Layer Chromatography (TLC): Apply the concentrated active fraction to a preparative TLC plate (e.g., silica gel G) and develop with a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v). Scrape the band corresponding to the active compound and elute from the silica gel.

3. Identification and Characterization:

Mass Spectrometry (MS): Analyze the purified compound by MS to determine its molecular weight and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the sample if necessary and analyze by GC-MS for further confirmation of identity by comparing the mass spectrum and retention time with an authentic standard.

Ultraviolet (UV) Spectroscopy: Record the UV spectrum of the purified compound in a suitable solvent (e.g., ethanol) and compare it with the spectrum of authentic indole-3-ethanol.

Visible Spectroscopy: While less specific, a visible spectrum can be recorded to check for chromophores.

Physiological Bioassay: Test the growth-promoting activity of the purified compound using a relevant bioassay, such as the cucumber hypocotyl elongation test.

Workflow for the Isolation of Indole-3-ethanol. Conclusion

While 2,3-dihydro-1H-indole-3-ethanol does not appear to be a naturally occurring molecule, its unsaturated precursor, indole-3-ethanol (tryptophol), is a significant and widespread natural product. Its presence across different biological kingdoms and its diverse physiological activities make it a compound of considerable interest for researchers in natural product chemistry, drug discovery, and various fields of biology. The methodologies for its isolation and characterization are well-established, providing a solid foundation for further investigation into its natural roles and potential applications.

References

The Biological Activity of 2,3-dihydro-1H-indole-3-ethanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the known and potential biological activities of 2,3-dihydro-1H-indole-3-ethanol and its derivatives. While direct research on the specific biological functions of 2,3-dihydro-1H-indole-3-ethanol is limited, the broader class of 2,3-dihydroindoles exhibits significant potential in several therapeutic areas. This document collates existing data on related compounds to infer the likely bioactivity of the core molecule, focusing on neuroprotective, antioxidant, and anti-cancer properties. Detailed experimental protocols for assessing these activities are provided, alongside visualizations of potential signaling pathways and experimental workflows to guide future research.

Introduction to 2,3-dihydro-1H-indole-3-ethanol

2,3-dihydro-1H-indole-3-ethanol, also known as indoline-3-ethanol, belongs to the indoline class of heterocyclic compounds. Its structure is characterized by a reduced pyrrole ring fused to a benzene ring, with an ethanol group substituted at the 3-position. The saturation of the 2,3-double bond distinguishes it from its aromatic counterpart, tryptophol (indole-3-ethanol), potentially leading to different conformational flexibility and biological targets. While tryptophol has been studied for its sleep-inducing and immunomodulatory effects, the biological profile of its dihydrogenated analog remains largely unexplored.

The 2,3-dihydroindole scaffold is a key feature in various biologically active molecules and is considered a promising starting point for the development of novel therapeutics, particularly in the fields of neuroprotection and oncology.[1][2]

Potential Biological Activities

Based on studies of structurally related 3-substituted 2,3-dihydroindole derivatives, the following biological activities are of primary interest for 2,3-dihydro-1H-indole-3-ethanol.

Neuroprotective and Antioxidant Effects

The 2,3-dihydroindole nucleus is a core component of compounds being investigated for their neuroprotective and antioxidant properties.[1][2][3][4] These compounds are being explored as potential treatments for neurodegenerative diseases. The proposed mechanism for these effects often involves the scavenging of reactive oxygen species (ROS) and the modulation of cellular pathways involved in oxidative stress.

Anti-cancer Activity

Several 3-substituted 2,3-dihydroindole derivatives have demonstrated anti-proliferative activity against various cancer cell lines.[5][6][7] A notable example is (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, a compound with a similar substitution at the 3-position, which has been shown to inhibit the growth of colon cancer cells.

Quantitative Data for Related 3-Substituted 2,3-Dihydroindoles

| Compound | Biological Activity | Cell Line/Model | IC50 / EC50 | Reference |

| 3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones | Cytotoxic | HeLa | Not specified, but promising | [5] |

| New 3-substituted oxindole derivatives | Antiproliferative | MCF-7 (breast cancer) | 14.77 µM (for compound 6f) | [6] |

| Betulinic acid derivatives with indolyl at C-2 and C-3 | Anticancer | MIAPaCa (pancreatic), PA-1 (ovary), SW620 (colon) | 2.44–2.70 µg/mL | [7] |

| Novel indole derivatives | MAO-A and MAO-B inhibition | In vitro enzyme assay | hMAO-A IC50 = 4.31 µM, hMAO-B IC50 = 2.62 µM (for compound 6) | [8] |

Potential Signaling Pathways

Inhibition of the JAK/STAT1 Signaling Pathway

A key finding for a structurally related compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, is its ability to inhibit the JAK/STAT1 signaling pathway in gallbladder carcinoma cells.[9] The JAK/STAT pathway is crucial for transducing signals from cytokines and growth factors, and its aberrant activation is implicated in various cancers and inflammatory diseases.[10] Inhibition of STAT1 can lead to the downregulation of target genes involved in cell proliferation and survival. Given the structural similarity, it is plausible that 2,3-dihydro-1H-indole-3-ethanol or its derivatives could also modulate this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of 2,3-dihydro-1H-indole-3-ethanol.

Neuroprotective Activity Assay (MTT Assay)

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult.[11]

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 2,3-dihydro-1H-indole-3-ethanol (e.g., 1-100 µM) for 24 hours. Include a vehicle control.

-

Induction of Cytotoxicity: After pre-treatment, expose the cells to a neurotoxin such as H2O2 (500 µM) or Aβ(25-35) peptide (40 µM) for another 24 hours.[11]

-

MTT Assay:

-

Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.[12]

-

Preparation of Solutions:

-

Prepare a stock solution of 2,3-dihydro-1H-indole-3-ethanol in a suitable solvent (e.g., ethanol).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Include a control (solvent + DPPH) and a blank (solvent + ethanol). Ascorbic acid can be used as a positive control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

In Vitro Cytotoxicity Assay (A549 Lung Cancer Cell Line)

This protocol determines the anti-proliferative effect of the compound on cancer cells.[13]

-

Cell Culture: Maintain A549 human lung carcinoma cells in an appropriate medium at 37°C and 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 2,3-dihydro-1H-indole-3-ethanol for 48-72 hours.

-

MTT Assay: Perform an MTT assay as described in section 5.1.

-

IC50 Determination: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the initial biological screening of 2,3-dihydro-1H-indole-3-ethanol.

Conclusion and Future Directions

2,3-dihydro-1H-indole-3-ethanol represents an understudied molecule within a chemical class of significant therapeutic interest. Based on the activities of related 3-substituted 2,3-dihydroindoles, it is a promising candidate for investigation as a neuroprotective, antioxidant, and anti-cancer agent. The potential modulation of the JAK/STAT1 signaling pathway presents a compelling avenue for mechanistic studies. The experimental protocols and workflows provided in this guide offer a robust framework for initiating the biological characterization of this compound. Future research should focus on obtaining direct quantitative data for 2,3-dihydro-1H-indole-3-ethanol in these assays, followed by in-depth mechanistic studies to elucidate its molecular targets and signaling pathways. Such efforts will be crucial in determining its potential for further development as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential antitumor agents. 25 [1]. Synthesis and cytotoxic activity of 3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SAHA down-regulates the expression of indoleamine 2,3-dioxygenase via inhibition of the JAK/STAT1 signaling pathway in gallbladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic modulators of STAT signalling for human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-Depth Technical Guide to 2,3-Dihydro-1H-indole-3-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,3-dihydro-1H-indole-3-ethanol, a saturated derivative of the biologically active molecule tryptophol. Indole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reduction of the indole nucleus to an indoline scaffold can significantly alter the molecule's three-dimensional structure and electronic properties, potentially leading to novel biological activities and improved pharmacokinetic profiles. This document details the nomenclature, structure, synthesis, and known context of 2,3-dihydro-1H-indole-3-ethanol, serving as a valuable resource for researchers in drug discovery and development.

IUPAC Name and Structure

The nomenclature and structural representation of the target compound are fundamental to its study.

IUPAC Name: 2-(2,3-dihydro-1H-indol-3-yl)ethanol

Synonyms: Indoline-3-ethanol

Parent Compound: 2-(1H-indol-3-yl)ethanol, commonly known as Tryptophol.

Structure:

Physicochemical and Spectroscopic Data

While specific experimental data for 2,3-dihydro-1H-indole-3-ethanol is not widely available in the public domain, the following tables provide a comparative summary of the known properties of its parent compound, tryptophol, and the core indoline structure. This information is crucial for predicting the characteristics of the target molecule and for guiding experimental design.

| Property | Tryptophol (Parent Compound) | Indoline (Core Structure) | 2,3-Dihydro-1H-indole-3-ethanol (Predicted) |

| Molecular Formula | C₁₀H₁₁NO | C₈H₉N | C₁₀H₁₃NO |

| Molecular Weight | 161.20 g/mol | 119.16 g/mol | 163.22 g/mol |

| Melting Point | 59 °C[1] | -21 °C | Likely a low-melting solid or a viscous liquid at room temperature. |

| Boiling Point | 174 °C at 2 mmHg[2] | 220-221 °C at 760 mmHg | Expected to have a high boiling point, likely requiring vacuum distillation for purification. |

| Solubility | Soluble in ethanol, methanol, chloroform; slightly soluble in water.[3] | Soluble in most organic solvents; slightly soluble in water. | Expected to be soluble in polar organic solvents and have some water solubility due to the hydroxyl group. |

| Appearance | Colorless to pale yellow solid or liquid.[3] | Colorless to yellow liquid. | Predicted to be a colorless or pale yellow liquid or solid. |

Table 1: Comparative Physicochemical Properties

| Spectroscopic Data | Tryptophol (Parent Compound) | 2,3-Dihydro-1H-indole-3-ethanol (Expected) |

| ¹H NMR | Aromatic protons (δ 7.0-7.7 ppm), a singlet for the indole NH (δ ~8.0 ppm), and signals for the ethyl alcohol side chain (-CH₂-CH₂-OH) at approximately δ 3.0 and 3.9 ppm.[4][5] | Absence of aromatic signals from the pyrrole ring. Appearance of aliphatic signals for the C2 and C3 protons of the indoline ring, which would be complex multiplets. The aromatic signals for the benzene ring would remain. The signals for the ethyl alcohol side chain would be present, likely with some shift changes. |

| ¹³C NMR | Signals for the aromatic carbons of the indole ring and the two carbons of the ethyl alcohol side chain.[4][5] | The C2 and C3 carbons would shift to the aliphatic region (upfield) compared to their positions in tryptophol. The signals for the benzene ring carbons and the side chain carbons would be present. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 161. Fragmentation would likely involve the loss of the hydroxyl group and cleavage of the side chain.[6] | Molecular ion peak (M⁺) at m/z 163. Fragmentation patterns would be expected to be different from tryptophol due to the saturated heterocyclic ring, likely involving the loss of the ethanol side chain or fragmentation of the indoline ring. |

Table 2: Comparative Spectroscopic Data

Experimental Protocols

Synthesis of 2,3-Dihydro-1H-indole-3-ethanol via Catalytic Hydrogenation

This protocol is a representative method based on the catalytic hydrogenation of unprotected indoles. Optimization of reaction conditions (catalyst, solvent, temperature, and pressure) may be required to achieve high yield and purity.

Materials:

-

2-(1H-indol-3-yl)ethanol (Tryptophol)

-

Platinum on carbon (Pt/C, 5-10 mol%)

-

p-Toluenesulfonic acid (p-TSA), monohydrate (optional, as an activator)

-

Ethanol or Water (solvent)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Standard laboratory glassware for inert atmosphere reactions

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-(1H-indol-3-yl)ethanol (1 equivalent) in the chosen solvent (ethanol or water).

-

Catalyst Addition: Carefully add the Pt/C catalyst (5-10 mol%) to the solution. If using an acid activator, add p-toluenesulfonic acid (1 equivalent).

-

Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Purge the system with nitrogen or argon, and then introduce hydrogen gas. The reaction can be run at atmospheric pressure or at elevated pressure (e.g., 50 psi) in a Parr apparatus.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the platinum catalyst. Wash the filter cake with the solvent used for the reaction.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,3-dihydro-1H-indole-3-ethanol.

Biological Activity and Drug Development Potential

While the specific biological activities of 2,3-dihydro-1H-indole-3-ethanol have not been extensively reported, the broader classes of indole and indoline derivatives are rich sources of pharmacologically active compounds.

-

Indole Derivatives: The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of activities, including anticancer, antiviral, and anti-inflammatory effects.[7]

-

Indoline Derivatives: The reduction of the indole C2-C3 double bond to form an indoline can significantly impact biological activity. Indoline derivatives have been investigated for various therapeutic applications, including as potent antioxidant and anti-inflammatory agents. Some studies have shown that indoline-based compounds can protect against oxidative stress and reduce the production of pro-inflammatory cytokines.

Given the established biological profile of tryptophol and other indoline derivatives, 2,3-dihydro-1H-indole-3-ethanol represents a promising candidate for further investigation in drug discovery programs. Its unique structural features may lead to novel interactions with biological targets.

Conclusion

2,3-Dihydro-1H-indole-3-ethanol is a structurally interesting molecule that warrants further investigation by the scientific community. This guide provides a foundational understanding of its chemistry and potential biological relevance. The provided synthetic protocol offers a starting point for its preparation, and the comparative data can aid in its characterization. Future research should focus on the detailed biological evaluation of this compound to uncover its therapeutic potential, particularly in the areas of inflammation, cancer, and neurodegenerative diseases where indole and indoline derivatives have shown promise.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tryptophol | C10H11NO | CID 10685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2,3-dihydro-1H-indole-3-ethanol

For: Researchers, Scientists, and Drug Development Professionals

On: Core Physical and Chemical Characteristics

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-dihydro-1H-indole-3-ethanol. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data for the related compounds tryptophol (2-(1H-indol-3-yl)ethanol) and 2,3-dihydro-1H-indole (indoline) to provide a broader context for researchers.

Chemical Identity and Structure

2,3-dihydro-1H-indole-3-ethanol, a derivative of the indole heterocyclic system, is characterized by a saturated pyrrole ring fused to a benzene ring, with an ethanol group attached at the 3-position. This structure imparts specific chemical properties that are of interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds.[1][2] Dihydroindoles, in particular, are explored for their potential neuroprotective and antioxidant properties.[3]

Physical and Chemical Properties

Quantitative data for 2,3-dihydro-1H-indole-3-ethanol is scarce in publicly available literature. The following tables summarize the available information for the target compound, its unsaturated precursor tryptophol, and the parent heterocycle 2,3-dihydro-1H-indole.

Table 1: General and Physical Properties

| Property | 2,3-dihydro-1H-indole-3-ethanol | Tryptophol (2-(1H-indol-3-yl)ethanol) | 2,3-dihydro-1H-indole (Indoline) |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₁NO | C₈H₉N[4] |

| Molecular Weight | 163.22 g/mol | 161.20 g/mol [5] | 119.16 g/mol [4] |

| Appearance | Data not available | Colorless to pale yellow liquid or solid[5] | Data not available |

| Melting Point | Data not available | 59 °C[5][6] | -21 °C[4] |

| Boiling Point | Data not available | 357.80 °C (estimated)[5] | 220-221 °C[4] |

| Density | Data not available | 1.2142 g/cm³ | 1.063 g/mL at 25 °C[4] |

| Refractive Index | Data not available | Data not available | n20/D 1.592[4] |

Table 2: Solubility and Partition Coefficients

| Property | 2,3-dihydro-1H-indole-3-ethanol | Tryptophol (2-(1H-indol-3-yl)ethanol) | 2,3-dihydro-1H-indole (Indoline) |

| Water Solubility | Data not available | 2749 mg/L @ 25 °C (estimated)[5] | 5 g/L (20 ºC)[4] |

| logP (o/w) | Data not available | 1.280 (estimated)[5] | Data not available |

Table 3: Spectroscopic Data

| Data Type | 2,3-dihydro-1H-indole-3-ethanol | Tryptophol (2-(1H-indol-3-yl)ethanol) |

| ¹H NMR | Data not available | ¹H NMR spectra are available in various databases.[7] |

| ¹³C NMR | Data not available | ¹³C NMR spectra are available in various databases.[7] |

| Mass Spectrometry | Data not available | ESI-MS spectra are available.[7] |

| IR Spectroscopy | Data not available | IR spectra are available. |

Experimental Protocols

Synthesis of 2,3-dihydro-1H-indole-3-ethanol

The primary method for the synthesis of 2,3-dihydro-1H-indole-3-ethanol is the catalytic hydrogenation of its unsaturated precursor, 2-(1H-indol-3-yl)ethanol (tryptophol).

Objective: To reduce the pyrrole double bond of tryptophol to yield 2,3-dihydro-1H-indole-3-ethanol.

Materials:

-

2-(1H-indol-3-yl)ethanol (Tryptophol)

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol (or a similar suitable solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture:

-

In a suitable reaction vessel for hydrogenation, dissolve 2-(1H-indol-3-yl)ethanol in a sufficient volume of ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution. The catalyst loading is typically 5-10 mol% with respect to the substrate.

-

-

Hydrogenation:

-

Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

-

Introduce hydrogen gas to the desired pressure (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2,3-dihydro-1H-indole-3-ethanol.

-

Diagram of Synthesis Workflow:

Caption: Synthesis workflow for 2,3-dihydro-1H-indole-3-ethanol.

Signaling Pathways and Biological Activity

There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by 2,3-dihydro-1H-indole-3-ethanol or its specific biological activities.

However, the parent compound, tryptophol, has been reported to possess various biological activities, including anti-inflammatory and sleep-inducing properties.[8][9][10] The indole nucleus is a common motif in a vast array of biologically active natural products and synthetic drugs.[1][2] Derivatives of 2,3-dihydroindole are also known to exhibit a range of pharmacological effects, including neuroprotective and antioxidant activities.[3]

Given the structural similarity to these bioactive classes of compounds, it is plausible that 2,3-dihydro-1H-indole-3-ethanol may exhibit biological activity. Further research is required to elucidate its specific molecular targets and its effects on cellular signaling pathways.

Logical Relationship of Potential Biological Investigation:

References

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. tryptophol, 526-55-6 [thegoodscentscompany.com]

- 6. Tryptophol | C10H11NO | CID 10685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Tryptophol - Wikipedia [en.wikipedia.org]

- 10. Human Metabolome Database: Showing metabocard for Tryptophol (HMDB0003447) [hmdb.ca]

Potential Metabolic Pathways of 1H-Indole-3-ethanol, 2,3-dihydro-: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-3-ethanol, 2,3-dihydro-, more commonly known as Indole-3-carbinol (I3C), is a natural compound found in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts. Upon ingestion, I3C is rapidly converted in the acidic environment of the stomach into a variety of condensation products, with 3,3'-Diindolylmethane (DIM) being the most predominant and biologically active molecule.[1] Extensive research has focused on the potential health benefits of I3C and DIM, particularly in the context of cancer chemoprevention. Understanding the metabolic fate of these compounds is crucial for elucidating their mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential metabolic pathways of I3C and its derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Metabolic Pathways

The metabolism of Indole-3-carbinol is a two-step process initiated by its conversion to DIM and other oligomers in the stomach. Subsequently, these products undergo Phase I and Phase II metabolism, primarily in the liver, to facilitate their excretion.

Gastric Condensation of Indole-3-carbinol

In the acidic milieu of the stomach, I3C undergoes a series of condensation reactions to form a complex mixture of acid condensation products. The most abundant of these is 3,3'-Diindolylmethane (DIM). Other less abundant oligomeric products include a linear trimer (LTR), a cyclic trimer (CTR), and a cyclic tetramer (CTET).

References

An In-depth Technical Guide to the Solubility of 2,3-dihydro-1H-indole-3-ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dihydro-1H-indole-3-ethanol, a key heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data for this specific molecule in publicly accessible literature, this guide synthesizes information from closely related structural analogs, namely indoline and tryptophol (indole-3-ethanol), to provide a predictive understanding of its solubility characteristics. Furthermore, detailed experimental protocols for solubility determination are presented to aid researchers in generating precise data for their specific applications.

Predicted Solubility Profile

Based on the known solubility of its structural analogs, 2,3-dihydro-1H-indole-3-ethanol is anticipated to exhibit good solubility in a range of polar organic solvents. The presence of the hydroxyl (-OH) group suggests the potential for hydrogen bonding, enhancing its solubility in protic solvents. The indoline core, being less aromatic than indole, may also influence its interaction with various solvents.

Table 1: Qualitative Solubility of Structural Analogs in Organic Solvents

| Solvent Classification | Solvent | Indoline (Parent Compound) | Tryptophol (Indole-3-ethanol) | Predicted Solubility of 2,3-dihydro-1H-indole-3-ethanol |

| Polar Protic | Ethanol | Soluble[1] | Soluble (~10 mg/mL)[2] | Expected to be Soluble |

| Methanol | Data not available | Likely Soluble | Expected to be Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Data not available | Soluble (~30 mg/mL)[2] | Expected to be Soluble |

| Dimethylformamide (DMF) | Data not available | Soluble (~30 mg/mL)[2] | Expected to be Soluble | |

| Acetone | Soluble[3] | Data not available | Expected to be Soluble | |

| Non-Polar Aprotic | Diethyl Ether | Soluble[1] | Data not available | Likely Soluble |

| Benzene | Soluble[3] | Data not available | Likely Soluble | |

| Chloroform | Data not available | Likely Soluble[4] | Likely Soluble | |

| Aqueous | Water | Slightly Soluble (5 g/L at 20°C)[5][6] | Sparingly Soluble[2] | Expected to have Low Solubility |

Disclaimer: The predicted solubility is an estimation based on the structural similarity to indoline and tryptophol. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various stages of drug development, including formulation and toxicological studies. The following are standard methodologies for quantifying the solubility of organic compounds.

1. Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

-

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value.

-

Methodology:

-

Add an excess of 2,3-dihydro-1H-indole-3-ethanol to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed.

-

Miniaturized Shake-Flask Method: This is a scaled-down version of the equilibrium solubility method, often performed in 96-well plates.

-

Turbidimetric Solubility Assay:

-

Prepare a stock solution of 2,3-dihydro-1H-indole-3-ethanol in a highly soluble solvent (e.g., DMSO).

-

Add small aliquots of the stock solution to an array of aqueous or organic solvent systems in a microplate format.

-

The onset of precipitation (turbidity) is monitored using a plate reader as the concentration of the compound increases.

-

The concentration at which precipitation occurs provides an estimate of the kinetic solubility.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of a research compound.

Caption: Experimental workflow for determining equilibrium solubility.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the reviewed literature detailing the involvement of 2,3-dihydro-1H-indole-3-ethanol in defined signaling pathways. As a structural analog of various bioactive indole derivatives, its potential biological activities warrant further investigation.

The logical relationship in the context of this guide is the predictive framework for solubility based on structural analogy, as illustrated in the workflow below.

Caption: Logical framework for predicting solubility.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-dihydro-1H-Indole-3-ethanol from Indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dihydro-1H-indole-3-ethanol, a valuable indoline derivative, commencing from indole. The synthetic strategy involves a three-step sequence to first yield indole-3-ethanol, which is subsequently reduced to the target compound. This multi-step process includes the formylation of indole to produce indole-3-carbaldehyde, its conversion to indole-3-acetonitrile, and subsequent reduction to indole-3-ethanol. The final step involves the catalytic hydrogenation of the indole nucleus to the indoline. This protocol offers a reliable and scalable method for obtaining 2,3-dihydro-1H-indole-3-ethanol for applications in pharmaceutical research and drug development.

Introduction

Indoline scaffolds are prevalent in a wide array of biologically active compounds and natural products. The specific target molecule, 2,3-dihydro-1H-indole-3-ethanol, serves as a key intermediate in the synthesis of various pharmaceutical agents. The presented synthetic route is designed to be robust and reproducible, providing a clear pathway for researchers in the field.

Overall Synthetic Scheme

The synthesis is divided into two primary stages: the formation of the intermediate, indole-3-ethanol, from indole, followed by the reduction of the indole ring to the desired indoline structure.

Caption: Overall synthetic route from Indole to 2,3-dihydro-1H-Indole-3-ethanol.

Stage 1: Synthesis of 1H-Indole-3-ethanol

This stage involves a three-step synthesis starting from indole.

Step 1.1: Vilsmeier-Haack Formylation of Indole

This well-established reaction introduces a formyl group at the C3 position of the indole ring.

Protocol:

-

To a stirred solution of N,N-dimethylformamide (DMF, 3.5 equiv.) at 0-5 °C, slowly add phosphorus oxychloride (POCl3, 1.2 equiv.).

-

Stir the resulting Vilsmeier reagent at this temperature for 30 minutes.

-

Add a solution of indole (1.0 equiv.) in DMF dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium hydroxide until pH 8-9 is reached.

-

The precipitated product, indole-3-carbaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.

Step 1.2: Conversion of Indole-3-carbaldehyde to Indole-3-acetonitrile

This one-pot conversion provides a straightforward method to extend the carbon chain.[1]

Protocol:

-

To a solution of indole-3-carbaldehyde (1.0 equiv.) in methanol, add p-toluenesulfonylhydrazide (1.1 equiv.).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanide (NaCN, 1.5 equiv.) to the reaction mixture.

-

Reflux the mixture for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford indole-3-acetonitrile.

Step 1.3: Reduction of Indole-3-acetonitrile to 1H-Indole-3-ethanol

The nitrile group is reduced to a primary amine, which is then hydrolyzed in situ to the alcohol. A standard and effective method is the use of a strong hydride reducing agent.

Protocol:

-

To a suspension of lithium aluminum hydride (LiAlH4, 2.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of indole-3-acetonitrile (1.0 equiv.) in THF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1H-indole-3-ethanol.

Stage 2: Synthesis of 2,3-dihydro-1H-Indole-3-ethanol

This stage involves the selective reduction of the indole ring of the intermediate synthesized in Stage 1.

Step 2.1: Catalytic Hydrogenation of 1H-Indole-3-ethanol

A green and efficient method for the reduction of unprotected indoles is the use of a platinum-on-carbon catalyst in water with an acid co-catalyst.[2]

Protocol:

-

In a high-pressure hydrogenation vessel, combine 1H-indole-3-ethanol (1.0 equiv.), 5% platinum on activated carbon (Pt/C, 5 mol%), and p-toluenesulfonic acid monohydrate (p-TSA, 1.1 equiv.) in deionized water.

-

Seal the vessel and purge with hydrogen gas (3-4 times).

-

Pressurize the vessel with hydrogen gas to 50 bar.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Carefully release the hydrogen pressure and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite pad with water.

-

Neutralize the aqueous filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,3-dihydro-1H-indole-3-ethanol.

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| 1.1 | Indole | Indole-3-carbaldehyde | POCl₃, DMF | DMF | 85-95 | >98 | [3] |

| 1.2 | Indole-3-carbaldehyde | Indole-3-acetonitrile | p-Toluenesulfonylhydrazide, NaCN | Methanol | 70-85 | >97 | [1] |

| 1.3 | Indole-3-acetonitrile | 1H-Indole-3-ethanol | LiAlH₄ | THF | 75-90 | >98 | General |

| 2.1 | 1H-Indole-3-ethanol | 2,3-dihydro-1H-Indole-3-ethanol | 5% Pt/C, H₂, p-TSA | Water | 80-95 | >99 | [2] |

Experimental Workflow Diagrams

Caption: Experimental workflow for the synthesis of 1H-Indole-3-ethanol.

References

- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]

Application Note: High-Performance Liquid Chromatography for the Quantification of 2,3-dihydro-1H-indole-3-ethanol

This application note provides a detailed protocol for the quantification of 2,3-dihydro-1H-indole-3-ethanol, also known as tryptophol, using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This method is applicable to researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

2,3-dihydro-1H-indole-3-ethanol is an indole derivative that serves as a valuable building block in the synthesis of various biologically active compounds. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. The HPLC method detailed below offers a reliable and sensitive approach for its determination.

Experimental Protocols

Materials and Reagents

-

2,3-dihydro-1H-indole-3-ethanol standard: Purity >98%

-

Acetonitrile (ACN): HPLC grade

-

Water: Deionized or HPLC grade

-

Phosphoric acid or Formic acid: Analytical grade

-

Methanol (MeOH): HPLC grade

-

Acetic acid: Glacial, analytical grade

-

Potassium hydroxide (KOH): Analytical grade

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or fluorescence detector is suitable for this analysis.

Primary Method (Fluorimetric Detection): This method is recommended for high sensitivity and selectivity.[1][2]

-

Column: Symmetry C8 (or equivalent), 5 µm particle size, 4.6 x 150 mm

-

Mobile Phase A: 2.5% acetic acid in water (v/v), pH adjusted to 3.8 with 1 M KOH

-

Mobile Phase B: 80% acetonitrile in water (v/v)

-

Gradient Elution:

-

0-25 min: 20% B to 50% B

-

25-31 min: 50% B to 100% B

-

31-33 min: 100% B to 20% B

-

33-36 min: Hold at 20% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector: Fluorescence

-

Excitation Wavelength: 280 nm

-

Emission Wavelength: 350 nm

-

Column Temperature: Ambient

Alternative Method (UV Detection): A more common and accessible method.[3]

-

Column: Newcrom R1 or C18 (or equivalent), 3 or 5 µm particle size, 4.6 x 150 mm

-

Mobile Phase: Isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid (for non-MS applications) or 0.1% formic acid (for MS-compatible applications). The exact ratio should be optimized for best separation, starting with a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detector: UV/Vis

-

Detection Wavelength: 280 nm

-

Column Temperature: Ambient

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,3-dihydro-1H-indole-3-ethanol standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 150 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for liquid samples is provided below.

-

Filtration: For clean samples like reaction mixtures, filter the sample through a 0.45 µm syringe filter prior to injection.

-

Liquid-Liquid Extraction (for complex matrices):

-

To 1 mL of the sample, add 3 mL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.

-

-

Solid Phase Extraction (SPE): For more complex matrices or lower concentrations, SPE can be employed for sample clean-up and concentration. The choice of SPE cartridge and protocol will depend on the specific sample matrix.

Data Presentation

The quantitative performance of the primary HPLC method with fluorimetric detection is summarized in the table below.

| Parameter | Result |

| Linearity Range | 0.0625 - 125 µg/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.998[1] |

| Limit of Detection (LOD) | < 0.015 µg/mL[1] |

| Retention Time | Dependent on the specific system and conditions, requires experimental determination. |

Mandatory Visualization